3-Amino-2-iodobenzoic acid
Overview
Description
3-Amino-2-iodobenzoic acid is an organic compound with the molecular formula C7H6INO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are substituted by iodine and an amino group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-2-iodobenzoic acid can be synthesized through a multi-step process starting from 2-aminobenzoic acid. One common method involves the Sandmeyer reaction, where the amino group is first diazotized to form a diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom. The reaction conditions typically involve:
- Dissolving 2-aminobenzoic acid in hydrochloric acid.
- Cooling the solution and adding sodium nitrite to form the diazonium salt.
- Adding potassium iodide to the diazonium salt solution to form this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Coupling Reactions: The amino group can participate in coupling reactions to form azo compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Coupling Reactions: Diazonium salts can be coupled with phenols or aromatic amines in the presence of a base.
Major Products:
Substitution Reactions: Products include 3-amino-2-azidobenzoic acid or 3-amino-2-thioureabenzoic acid.
Oxidation Reactions: Products include 3-nitro-2-iodobenzoic acid or 3-nitroso-2-iodobenzoic acid.
Coupling Reactions: Products include various azo compounds.
Scientific Research Applications
3-Amino-2-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-amino-2-iodobenzoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its amino and iodine substituents. For example, in medicinal chemistry, it may act as an inhibitor or activator of specific enzymes by binding to their active sites. The iodine atom can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-Amino-3-iodobenzoic acid
- 3-Amino-4-iodobenzoic acid
- 2-Amino-5-iodobenzoic acid
Comparison: 3-Amino-2-iodobenzoic acid is unique due to the specific positioning of the amino and iodine groups on the benzene ring. This positioning can influence the compound’s reactivity and interactions with other molecules. For example, the ortho relationship between the amino and iodine groups in this compound can lead to different steric and electronic effects compared to meta or para substitutions in similar compounds .
Properties
IUPAC Name |
3-amino-2-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVQSUKLJWYDJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624075 | |
Record name | 3-Amino-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85600-30-2 | |
Record name | 3-Amino-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 85600-30-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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